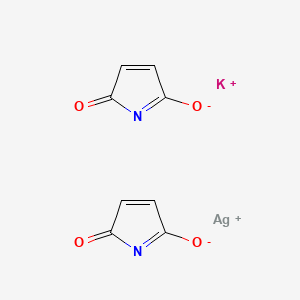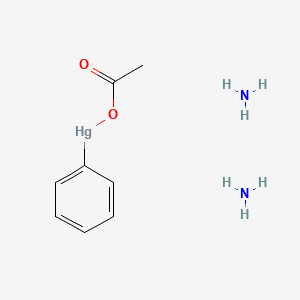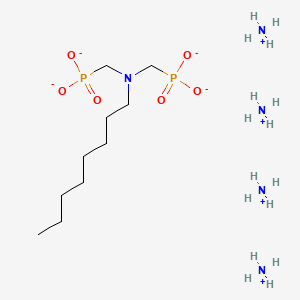
Tetraammonium ((octylimino)bis(methylene))bisphosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetraammonium ((octylimino)bis(methylene))bisphosphonate is a chemical compound with the molecular formula C10H37N5O6P2 and a molecular weight of 385.38 g/mol . It is also known by its IUPAC name, tetraazanium;N,N-bis(phosphonatomethyl)octan-1-amine. This compound is a bisphosphonate derivative, which means it contains two phosphonate groups attached to a central carbon atom. Bisphosphonates are known for their ability to bind to bone minerals and inhibit bone resorption, making them useful in various medical and industrial applications .
Vorbereitungsmethoden
The synthesis of tetraammonium ((octylimino)bis(methylene))bisphosphonate typically involves the reaction of octylamine with formaldehyde and phosphorous acid. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product . Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and purity .
Analyse Chemischer Reaktionen
Tetraammonium ((octylimino)bis(methylene))bisphosphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions may lead to the formation of phosphonates with lower oxidation states.
Substitution: The phosphonate groups can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Tetraammonium ((octylimino)bis(methylene))bisphosphonate has several scientific research applications:
Chemistry: It is used as a chelating agent and a precursor for the synthesis of other bisphosphonate derivatives.
Biology: This compound is studied for its potential to inhibit bone resorption and its effects on bone metabolism.
Medicine: It is investigated for its use in treating bone-related diseases such as osteoporosis and Paget’s disease.
Industry: It is used in the formulation of detergents, water treatment chemicals, and corrosion inhibitors.
Wirkmechanismus
The mechanism of action of tetraammonium ((octylimino)bis(methylene))bisphosphonate involves its ability to bind to hydroxyapatite, a mineral component of bone. By binding to bone minerals, it inhibits the activity of osteoclasts, the cells responsible for bone resorption. This leads to a decrease in bone turnover and an increase in bone density . The molecular targets and pathways involved include the inhibition of farnesyl pyrophosphate synthase, an enzyme crucial for osteoclast function .
Vergleich Mit ähnlichen Verbindungen
Tetraammonium ((octylimino)bis(methylene))bisphosphonate can be compared with other bisphosphonates such as:
Alendronate: Used for treating osteoporosis, it has a similar mechanism of action but different pharmacokinetic properties.
Risedronate: Another bisphosphonate with a higher affinity for bone minerals and a longer duration of action.
Zoledronate: Known for its potent anti-resorptive effects and used in treating various bone diseases.
The uniqueness of this compound lies in its specific structure, which may offer distinct advantages in terms of binding affinity and selectivity for bone minerals.
Eigenschaften
CAS-Nummer |
94113-32-3 |
|---|---|
Molekularformel |
C10H37N5O6P2 |
Molekulargewicht |
385.38 g/mol |
IUPAC-Name |
tetraazanium;N,N-bis(phosphonatomethyl)octan-1-amine |
InChI |
InChI=1S/C10H25NO6P2.4H3N/c1-2-3-4-5-6-7-8-11(9-18(12,13)14)10-19(15,16)17;;;;/h2-10H2,1H3,(H2,12,13,14)(H2,15,16,17);4*1H3 |
InChI-Schlüssel |
ROGYYLQRCJOSSN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


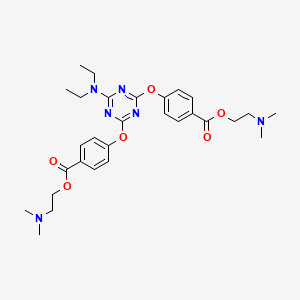
![(E)-2-[2-(4-cyanophenyl)ethenyl]-4,6-diphenyl-pyrrilium tetrafluoroborate](/img/structure/B13776826.png)
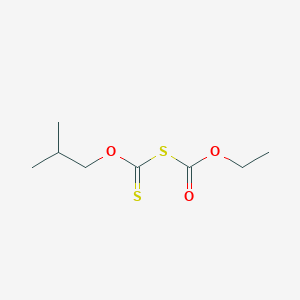

![Ethyl N-[3-(acetylamino)-4-[(2-chloro-4-nitrophenyl)azo]phenyl]-N-(3-ethoxy-3-oxopropyl)-beta-alaninate](/img/structure/B13776835.png)
![strontium;[2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]naphthalen-1-yl]methanesulfonate](/img/structure/B13776837.png)
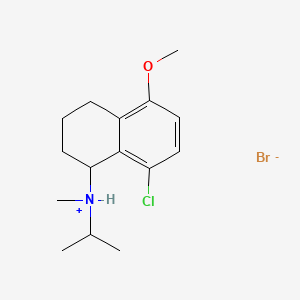
![[4-(Methoxymethyl)phenyl] 4-(1-propylcyclohexyl)cyclohexane-1-carboxylate](/img/structure/B13776853.png)

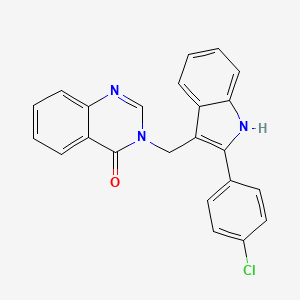
![Palladate(2-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]-, dipotassium, (SP-4-2)-](/img/structure/B13776877.png)
